molecular formula C13H22N4O4S2 B3020945 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428362-86-0

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B3020945
CAS No.: 1428362-86-0
M. Wt: 362.46
InChI Key: SKPQPUDFZOYKLE-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS 1428362-86-0) is a chemical compound with a molecular formula of C13H22N4O4S2 and a molecular weight of 362.5 g/mol . This sulfonamide derivative is supplied for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is identified in patent literature among a class of cyclopropylamines investigated for their potential as potent and selective LSD1 inhibitors . Lysine-specific demethylase 1 (LSD1) is a key epigenetic enzyme that regulates gene expression by demethylating histone substrates. Inhibition of LSD1 is a prominent therapeutic strategy in oncology research, particularly for acute myeloid leukemia (AML) and other cancers, where it can potentially reverse aberrant gene silencing and halt cancer cell proliferation. The structure of this compound integrates a 1-methyl-1H-imidazole-4-sulfonamide group linked to a piperidine core that is further modified with a cyclopropylsulfonyl moiety. This specific architecture is designed to interact with the flavin adenine dinucleotide (FAD) binding site within the LSD1 enzyme, potentially leading to effective inhibition. Researchers can leverage this compound as a valuable chemical tool to further explore the biology of LSD1 and its role in epigenetic mechanisms, disease progression, and cellular differentiation. Its study may contribute to the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S2/c1-16-9-13(14-10-16)22(18,19)15-8-11-4-6-17(7-5-11)23(20,21)12-2-3-12/h9-12,15H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPQPUDFZOYKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H22N4O4S2
  • Molecular Weight : 362.5 g/mol
PropertyValue
CAS Number1428362-86-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that imidazole derivatives, including the compound , exhibit notable antimicrobial properties. A study demonstrated that related imidazole compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or function.

Antitumor Activity

Imidazole-containing compounds have been investigated for their antitumor potential. A related study highlighted the ability of imidazole derivatives to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The compound's sulfonamide group may enhance its interaction with target proteins, potentially increasing its efficacy against cancer cells.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
  • Modulation of Protein Interactions : Its structure allows for potential binding to heat shock proteins (HSPs), which play a crucial role in cancer cell survival and proliferation .
  • Impact on Cellular Signaling Pathways : By affecting pathways such as PI3K/Akt or MAPK, the compound could alter cell cycle progression and promote apoptosis in malignant cells.

Study 1: Antimicrobial Efficacy

A comparative study tested various imidazole derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .

Study 2: Antitumor Effects

In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases and the upregulation of pro-apoptotic factors such as Bax, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

a) Piperidine N-Substituent

  • Cyclopropylsulfonyl (Target Compound): The cyclopropyl group introduces steric bulk and rigidity, which may enhance metabolic stability by shielding the sulfonyl group from enzymatic degradation. Cyclopropane’s electron-withdrawing effects could also modulate the sulfonamide’s acidity .
  • 2-Fluorobenzoyl (CAS 1448052-62-7): The fluorinated aromatic substituent increases lipophilicity and may improve membrane permeability. Fluorine’s electronegativity could enhance binding affinity to aromatic π-systems in biological targets .
  • Methylsulfonyl (CAS 1428351-16-9): Smaller and less sterically hindered than cyclopropylsulfonyl, this group may reduce selectivity but improve solubility due to its polar nature .

b) Heterocyclic/Functional Group

  • 1-Methylimidazole-4-sulfonamide (Target Compound): The imidazole ring provides a hydrogen-bond donor/acceptor, favoring interactions with catalytic residues in enzymes (e.g., carbonic anhydrases). Its sulfonamide group is a classic pharmacophore for inhibiting metalloenzymes .

c) Molecular Weight and Solubility

  • The target compound (362.5 g/mol) and its methyl carboxylate analog (362.4 g/mol) have nearly identical weights, but the latter’s ester group likely improves solubility in aqueous media. In contrast, the fluorobenzoyl derivative (413.5 g/mol) trades higher lipophilicity for reduced solubility .

Research Findings and Hypotheses

While pharmacological data are absent in the provided sources, structural trends suggest:

Metabolic Stability: The cyclopropylsulfonyl group in the target compound may confer resistance to oxidative metabolism compared to methylsulfonyl or ester-containing analogs .

Target Selectivity: Fluorinated analogs (e.g., CAS 1448052-62-7) could exhibit enhanced affinity for fluorophilic binding pockets in kinases or G protein-coupled receptors .

Solubility-Bioavailability Trade-offs: The methyl carboxylate analog (CAS 1428349-58-9) may have superior aqueous solubility but shorter half-life due to ester hydrolysis .

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